![molecular formula C18H19NO B12554930 Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]- CAS No. 185250-39-9](/img/structure/B12554930.png)
Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]- is an organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This particular compound is characterized by its unique structure, which includes a methylene group and a phenylmethoxyethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]- typically involves the reaction of an appropriate precursor with a nitrogen source under specific conditions. One common method is the cyclization of an amino alcohol derivative using a dehydrating agent. The reaction conditions often require careful control of temperature and pH to ensure the formation of the aziridine ring.
Industrial Production Methods
Industrial production of aziridines generally involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the aziridine ring opens to form new products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the aziridine ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the formation of various substituted amines or alcohols.
Scientific Research Applications
Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with aziridine moieties.
Industry: Utilized in the production of polymers and other materials due to its reactivity.
Mechanism of Action
The mechanism of action of aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]- involves its high reactivity due to ring strain. The compound can readily undergo ring-opening reactions, which allows it to interact with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophiles, affecting molecular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
Aziridine: The parent compound with a simpler structure.
Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity.
Ethyleneimine: Another three-membered nitrogen-containing compound with comparable properties.
Uniqueness
Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]- is unique due to its specific substituents, which impart distinct chemical and physical properties
Properties
CAS No. |
185250-39-9 |
|---|---|
Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
2-methylidene-1-[(1S)-1-phenyl-2-phenylmethoxyethyl]aziridine |
InChI |
InChI=1S/C18H19NO/c1-15-12-19(15)18(17-10-6-3-7-11-17)14-20-13-16-8-4-2-5-9-16/h2-11,18H,1,12-14H2/t18-,19?/m1/s1 |
InChI Key |
IPHQCWCGGAWCTL-MRTLOADZSA-N |
Isomeric SMILES |
C=C1CN1[C@H](COCC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C=C1CN1C(COCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


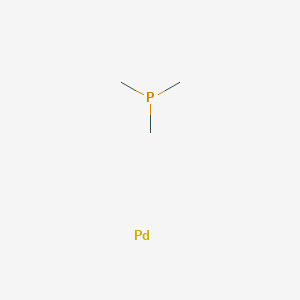
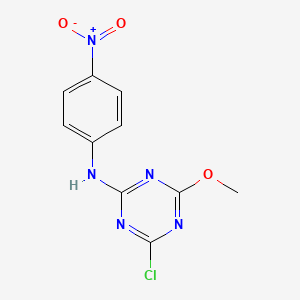

![2,3-Dibenzylidenebicyclo[2.2.1]heptane](/img/structure/B12554877.png)


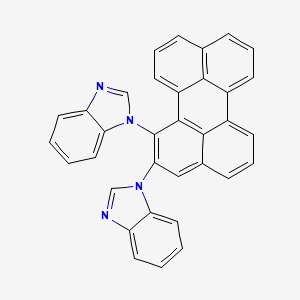
![4-[4-(2-Bromoethoxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B12554898.png)
![Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester](/img/structure/B12554903.png)
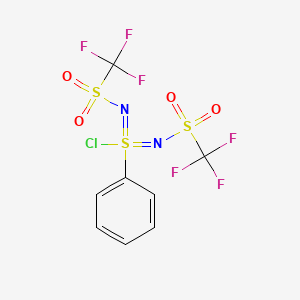
![6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane](/img/structure/B12554908.png)
![N-[1-[6-[C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-3-carboxamide](/img/structure/B12554940.png)
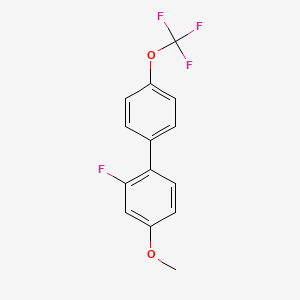
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-8-(phenylmethyl)-](/img/structure/B12554957.png)
